Methyl 2-amino-5-(trifluoromethyl)nicotinate
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Overview
Description
Methyl 2-amino-5-(trifluoromethyl)nicotinate is a chemical compound with the empirical formula C8H7F3N2O2 . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of Methyl 2-amino-5-(trifluoromethyl)nicotinate can be represented by the SMILES stringCOC(=O)c1cc(cnc1N)C(F)(F)F
. The InChI key for this compound is OJQOTGQGUUMFLP-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
Methyl 2-amino-5-(trifluoromethyl)nicotinate is a solid substance . Its molecular weight is 220.15 . The compound’s MDL number is MFCD16611586 .Scientific Research Applications
Synthesis and Chemical Applications
- Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate has been used as an intermediate in the synthesis of 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones, highlighting its role in the development of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Eichler, Rooney, & Williams, 1976).
- A safe and economical synthesis method for methyl 6-chloro-5-(trifluoromethyl)nicotinate was developed, demonstrating the importance of such compounds in the synthesis of novel anti-infective agents (Mulder et al., 2013).
Antibacterial Applications
- Derivatives of 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides were prepared and showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Pharmacological Studies
- Thiazolidinones and Mannich Bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole were synthesized, which included a multi-step reaction sequence starting from methyl nicotinate. These compounds underwent pharmacological evaluations for antimicrobial and antitubercular activities, showcasing the utility of such compounds in pharmacological research (Dave, Purohit, Akbari, & Joshi, 2007).
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)5-2-4(8(9,10)11)3-13-6(5)12/h2-3H,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQOTGQGUUMFLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679103 |
Source
|
Record name | Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(trifluoromethyl)nicotinate | |
CAS RN |
1227048-89-6 |
Source
|
Record name | Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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